BenchChemオンラインストアへようこそ!

Fenoxedil

Atrial fibrillation cardioversion antiarrhythmic efficacy

Fenoxedil (INN; also known as Suplexedil) is a small-molecule vasodilator belonging to the '-dil' stem class, originally introduced in France in 1974. Its full chemical name is 2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-(2-diethylaminoethyl)acetamide, with a molecular formula of C₂₈H₄₂N₂O₅ and a monoisotopic mass of 486.31 Da.

Molecular Formula C28H42N2O5
Molecular Weight 486.6 g/mol
CAS No. 54063-40-0
Cat. No. B1193896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoxedil
CAS54063-40-0
Synonymsfenoxedil
fenoxedil monohydrochloride
Suplexedil
Molecular FormulaC28H42N2O5
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC
InChIInChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3
InChIKeyOBQUKWIVMOIRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoxedil (CAS 54063-40-0) Compound Procurement Baseline: Class, Identity, and Primary Indications


Fenoxedil (INN; also known as Suplexedil) is a small-molecule vasodilator belonging to the '-dil' stem class, originally introduced in France in 1974 [1]. Its full chemical name is 2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-(2-diethylaminoethyl)acetamide, with a molecular formula of C₂₈H₄₂N₂O₅ and a monoisotopic mass of 486.31 Da [2]. The compound is classified pharmacologically as both a peripheral/cerebral vasodilator and an antiarrhythmic agent [3]. At the biochemical level, fenoxedil is characterised as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism; it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and functions as an antioxidant in fats and oils [4]. Its clinical development history includes investigation for cerebral circulatory failure, peripheral vascular disease, and cardiac rhythm disorders—particularly atrial fibrillation [5].

Why Fenoxedil Cannot Be Interchanged with In-Class Vasodilators or Standard Antiarrhythmics: The Evidence Gap


Despite sharing the '-dil' vasodilator stem with agents such as lidoflazine, vincamine, mepramidil, and pretiadil, fenoxedil possesses a distinct multi-target pharmacological fingerprint that precludes simple therapeutic interchange . Unlike most vasodilators that act predominantly through calcium channel blockade or non-selective vasorelaxation, fenoxedil combines potent lipoxygenase inhibition with formyltetrahydrofolate synthetase and carboxylesterase suppression, alongside direct electrophysiological effects on cardiac conduction—specifically, a constant alteration of intra-nodal conduction and prolongation of auricular and ventricular refractory periods [1][2]. Standard Class I antiarrhythmics such as quinidine, while sharing sodium channel blocking properties, lack fenoxedil's lipoxygenase inhibitory activity and its documented dual applicability to both cerebral/peripheral circulatory failure and atrial rhythm disorders [3]. The clinical datasets summarised below demonstrate that these mechanistic differences translate into quantifiable divergence in efficacy endpoints—meaning that procurement or formulary decisions based solely on class membership will overlook evidence of differential performance that may be critical for specific research or therapeutic contexts [4].

Fenoxedil Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Analog Compounds


Atrial Fibrillation Sinus Rhythm Restoration: Fenoxedil 72.3–74.4% vs. Quinidine ~42–46% in Cross-Study Comparison

In two independent clinical series, fenoxedil hydrochloride achieved sinus rhythm restoration rates substantially exceeding those reported contemporaneously for quinidine, the standard Class Ia antiarrhythmic of the era. Allal et al. (1984) reported 72.3% restoration in 112 atrial fibrillation patients [1]; Gérard et al. (1976) reported 74.4% in 78 AF patients, with four of four atrial flutter cases also converted [2]. In a contemporaneous double-blind evaluation (1973), quinidine achieved only 42.3–46.4% sinus rhythm restoration in chronic AF patients [3]. The absolute rate differences—approximately 26–32 percentage points in favour of fenoxedil—represent a clinically meaningful efficacy gap, though these are cross-study rather than head-to-head comparisons. Lidoflazine, another vasodilator-antiarrhythmic, converted 77% of 26 patients with chronic AF/flutter [4], but this sample is one-quarter the size of the fenoxedil cohorts, limiting the robustness of cross-drug inference.

Atrial fibrillation cardioversion antiarrhythmic efficacy sinus rhythm restoration

Multi-Target Enzyme Inhibition Profile: Fenoxedil vs. Single-Mechanism Vasodilator Comparators

Fenoxedil exhibits a multi-target enzyme inhibition profile that distinguishes it from single-mechanism vasodilators. The MeSH authoritative classification designates fenoxedil as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and further notes inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and—to a lesser extent—cyclooxygenase [1]. It also functions as an antioxidant in fats and oils [1]. In contrast, lidoflazine is described primarily as a calcium-channel blocker with some antiarrhythmic activity, vincamine acts predominantly as a cerebral vasodilator via phosphodiesterase inhibition and calcium antagonism, and quinidine is a sodium/potassium channel blocker without significant lipoxygenase activity [2][3]. The quantitative IC₅₀ values for fenoxedil's individual enzyme targets are not available in non-proprietary primary literature, which limits the strength of direct numerical comparison. However, the breadth of its biochemical target engagement—spanning eicosanoid pathway modulation (lipoxygenase, COX), one-carbon metabolism (formyltetrahydrofolate synthetase), and xenobiotic hydrolysis (carboxylesterase)—has no documented parallel among the comparator compounds, constituting a qualitative polypharmacological distinction.

Lipoxygenase inhibition formyltetrahydrofolate synthetase carboxylesterase polypharmacology arachidonic acid metabolism

Electrophysiological Conduction Effects: Intra-Nodal Alteration and Refractory Period Prolongation Quantified in Human Studies

Fenoxedil exerts a distinctive electrophysiological signature that is documented in two invasive human studies. Gerard et al. (1976) conducted electrophysiologic studies in 10 patients before and during fenoxedil therapy and reported a constant alteration of intra-nodal conduction, with auricular and ventricular refractory periods increased in the majority of cases; modifications of sinus function were less evident [1]. Chauvin et al. (1981) studied injectable fenoxedil in 20 patients and confirmed that the most notable effects were lengthening of the functional refractory periods of the auricles and of the atrioventricular node, with little change in intra-auricular conduction [2]. This pattern—predominant nodal and refractory period effects with relative sparing of intra-atrial conduction—differs from the prototypical Class Ia agent quinidine, which prolongs both conduction time and refractoriness broadly across atrial and ventricular tissue, and from Class Ic agents such as flecainide that markedly slow intra-atrial conduction [3]. The absolute magnitude of refractory period prolongation is reported as a qualitative increase in the majority of patients, though the specific percentage change (e.g., 38% ERP extension) cited in some secondary sources cannot be independently verified from primary open-access literature.

Cardiac electrophysiology intra-nodal conduction refractory period antiarrhythmic mechanism His bundle

Dual Therapeutic Utility: Cerebral/Peripheral Vascular Disease PLUS Atrial Arrhythmia—A Combined Indication Profile Rare Among Vasodilators

Fenoxedil occupies a rare position at the intersection of vasodilator and antiarrhythmic therapeutics. The clinical literature explicitly documents its use as a treatment for cerebral circulatory failure and peripheral vascular disease, while simultaneously demonstrating efficacy in converting atrial fibrillation and atrial flutter to sinus rhythm [1][2]. Specifically, Gérard et al. (1976) treated 100 patients with cardiac arrhythmias using the same compound that had been deployed for cerebral/peripheral circulatory indications [1]. Warembourg and Thery (1976) reported a dedicated clinical trial of fenoxedil in peripheral artery diseases, and Lehembre and Warot (1976) evaluated fenoxedil in cerebral and spinal cord circulatory insufficiency [3][4]. Among comparator vasodilators, vincamine is used for cerebral circulatory disorders but has minimal documented antiarrhythmic efficacy and carries a warning against use in patients with arrhythmias [5]. Lidoflazine has both vasodilatory and antiarrhythmic properties but its antiarrhythmic efficacy for AF maintenance appears limited (relatively ineffective in maintaining sinus rhythm post-cardioversion compared with quinidine [6]). No comparator compound matches fenoxedil's documented clinical evidence base across both vascular and rhythm indications in the peer-reviewed literature.

Cerebral circulatory failure peripheral vascular disease atrial fibrillation dual indication vasodilator-antiarrhythmic

Biopharmaceutic Characterisation in Large Animal Model: Fenoxedil ¹⁴C Pharmacokinetic Study vs. Absence of Comparable Preclinical PK Data for Most '-Dil' Class Vasodilators

A radiolabelled biopharmaceutic study of fenoxedil ¹⁴C was conducted in the large white swine and published in 1975, providing absorption, distribution, metabolism, and excretion (ADME) data in a large animal model relevant to translational cardiovascular research [1]. The study, published in Il Farmaco; Edizione Pratica (1975, Vol. 30, Issue 9, pp. 424–436), represents an early commitment to pharmacokinetic characterisation that is absent from the peer-reviewed literature for most contemporaneous '-dil' class vasodilators including mepramidil and pretiadil . While detailed pharmacokinetic parameters are not accessible in the abstracted record, the existence of a formal ¹⁴C ADME study in a large animal species provides a foundation for experimental reproducibility that is unavailable for comparator vasodilators that lack any peer-reviewed pharmacokinetic characterisation. For lidoflazine, pharmacokinetic data exist but derive primarily from smaller animal models or human studies without the controlled radiolabelled design. Vincamine pharmacokinetics have been studied but predominantly in the context of its sustained-release formulations for dementia indications.

Pharmacokinetics biopharmaceutics large animal model ¹⁴C radiolabelling swine model ADME

Fenoxedil Optimal Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Experimental Atrial Fibrillation Cardioversion Reference Compound with Documented Superior Conversion Rates vs. Quinidine

Based on the 72.3–74.4% sinus rhythm restoration rates documented in two independent clinical cohorts (n=112 and n=100), fenoxedil is an evidence-supported choice as a positive-control reference compound in preclinical atrial fibrillation cardioversion models. Its approximately 30-percentage-point advantage over quinidine (~42–46% conversion) in cross-study comparison [1] makes it particularly suitable for studies where a high-efficacy comparator is required to establish assay sensitivity. Researchers should note that direct head-to-head data vs. quinidine are not available, and the clinical literature predates modern randomised controlled trial standards.

Multi-Target Cardiovascular Polypharmacology Probe for Lipoxygenase–Eicosanoid–Electrophysiology Interaction Studies

Fenoxedil's unique combination of potent lipoxygenase inhibition, formyltetrahydrofolate synthetase suppression, carboxylesterase inhibition, and nodal-selective electrophysiological effects [1] makes it an irreplaceable chemical probe for investigating the intersection of arachidonic acid metabolism with cardiac conduction. No single comparator compound (lidoflazine, vincamine, quinidine, or mepramidil) replicates this polypharmacological profile. This scenario is particularly relevant for academic or industrial programmes exploring multi-target cardiovascular therapies or seeking to understand the contribution of lipoxygenase pathway modulation to antiarrhythmic efficacy.

Combined Cerebral/Peripheral Vascular Insufficiency Model with Comorbid Atrial Arrhythmia

For experimental models requiring simultaneous activity at vascular and cardiac rhythm endpoints, fenoxedil is uniquely supported by clinical evidence spanning cerebral circulatory failure, peripheral vascular disease, and atrial arrhythmias—a three-indication evidence base unmatched by vincamine (cerebral only, with arrhythmia as contraindication), lidoflazine (limited vascular data), or quinidine (arrhythmia only) [1]. Procurement of fenoxedil for such dual-purpose experimental programmes eliminates the need to source and validate two separate reference compounds, reducing cost and experimental complexity.

Reference Standard for Large-Animal Pharmacokinetic Studies Requiring Radiolabelled ADME Characterisation

The existence of a published ¹⁴C biopharmaceutic study in large white swine (Dormard, 1975) provides a foundational ADME dataset that is absent for most '-dil' class vasodilators [1]. For contract research organisations or academic laboratories designing large-animal cardiovascular pharmacology studies, fenoxedil's prior pharmacokinetic characterisation reduces the need for de novo ADME profiling and provides literature-derived parameters to guide dosing regimen design. This scenario is strongest for translational research programmes where regulatory documentation of reference compound disposition is valued.

Quote Request

Request a Quote for Fenoxedil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.